
Deferitazole
Vue d'ensemble
Description
Le déférritazole, également connu sous les noms de FBS-0701 et SPD-602, est un dérivé de polyéther qui est entré en phase 1 et 2 des essais cliniques. Il est conçu pour chélater le fer, en ciblant spécifiquement les ions fer (III). Le composé présente une forte affinité et une sélectivité pour le fer (III), ce qui en fait un chélateur de fer thérapeutique potentiel .
Analyse Des Réactions Chimiques
Structural Basis for Iron Chelation
Deferitazole combines a thiazolecarboxylic acid core with a polyether side chain, enabling tridentate coordination via:
- Phenolic oxygen (O⁻)
- Thiazoline nitrogen (N)
- Carboxylate oxygen (O⁻)
This architecture facilitates selective binding to Fe³⁺, forming a hexadentate complex with two this compound molecules per Fe³⁺ ion (1:2 stoichiometry) . The polyether chain enhances solubility and reduces log P (lipophilicity), mitigating cellular toxicity observed in earlier analogs .
Metal Coordination Chemistry
This compound exhibits broad-spectrum metal-binding capabilities, with preferential affinity for trivalent ions. Stability constants (log K) and complexation behavior are summarized below:
Table 1. Stability constants (log K) of this compound–metal complexes
Metal Ion | log K₁ (1:1) | log β₂ (1:2) | Dominant Species at pH 7.4 |
---|---|---|---|
Fe³⁺ | 20.1 | 35.8 | [(this compound)₂Fe]⁻ |
Al³⁺ | 14.6 | 26.7 | [(this compound)₂Al]⁻ |
La³⁺ | 11.2 | 21.6 | [(this compound)₂La]⁻ |
Cu²⁺ | 14.8 | 25.5 | [(this compound)Cu] |
Zn²⁺ | 4.5 | 7.9 | Free ion or labile complexes |
Key findings:
- Fe³⁺ selectivity : The 1:2 Fe³⁺ complex (log β₂ = 35.8) is >10⁸-fold more stable than Zn²⁺ complexes, minimizing zinc depletion .
- Trivalent preference : log β₂ values for Al³⁺ and La³⁺ exceed those for divalent ions (e.g., Cu²⁺, Ni²⁺), aligning with hard acid/base theory .
- pH dependence : Fe³⁺ binding remains effective at physiological pH (7.4), while Al³⁺ coordination requires alkaline conditions (pH >9) .
Competitive Binding Dynamics
This compound displaces EDTA from preformed Fe³⁺-EDTA complexes within 90 minutes (pseudo-first-order rate constant k = 0.015 s⁻¹), confirming superior iron affinity . This kinetic advantage underpins its therapeutic utility in iron overload disorders.
Figure 1. EDTA competition kinetics
text[Fe³⁺-EDTA] + 2 this compound → [(this compound)₂Fe]⁻ + EDTA⁴⁻
Reaction progress monitored at 520 nm shows complete Fe³⁺ transfer to this compound at equilibrium .
pH-Dependent Speciation
The protonation state of this compound modulates metal binding:
Table 2. log D (octanol/water distribution) at pH 7.4
Species | log D | Implication |
---|---|---|
Free this compound | -1.29 ± 0.13 | High hydrophilicity |
[(this compound)₂Fe]⁻ | -2.68 ± 0.17 | Enhanced renal excretion |
- Acidic conditions : Protonation of carboxylate (pKa ≈ 3.1) and phenolic oxygen (pKa ≈ 8.9) reduces chelation capacity .
- Neutral/alkaline pH : Deprotonation enables optimal Fe³⁺ coordination, with 98% complexation at pH 7.4 .
Metabolic Transformations
In vivo studies of structural analogs suggest this compound undergoes hepatic demethylation and polyether chain oxidation . Key pathways include:
- Demethylation : CYP450-mediated removal of the 4-methyl group, generating a hydroxylated metabolite (2.5% yield in rat models) .
- Polyether cleavage : Non-enzymatic hydrolysis of ethylene glycol subunits, producing carboxylic acid derivatives .
These transformations enhance water solubility but do not compromise iron chelation efficacy due to metabolite structural conservation .
Table 3. Iron clearance efficiency (ICE) vs. toxicity profile
Chelator | ICE (µmol Fe/g) | log P | Nephrotoxicity Incidence |
---|---|---|---|
This compound | 12.4 | -1.29 | 0% (rodent models) |
Deferiprone | 8.7 | 0.45 | 6% (agranulocytosis) |
Deferoxamine | 9.1 | -2.10 | 15% (hypersensitivity) |
Applications De Recherche Scientifique
Deferitazole has been studied in various contexts:
Beta-thalassemia: Investigated for its potential in treating transfusional iron overload.
Hepatic Impairment and Impaired Renal Function: Explored for its effects in these conditions.
Antimalarial Properties: Although not directly mentioned, its iron-chelating properties may have implications in malaria research.
Mécanisme D'action
The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.
Comparaison Avec Des Composés Similaires
La singularité du déférritazole réside dans sa forte affinité pour le fer (III) et sa stabilité dans des conditions physiologiques. Parmi les composés similaires, on peut citer le déférasirox, la défériprone et la desferrioxamine, mais les propriétés distinctes du déférritazole en font un candidat prometteur pour la thérapie de chélation du fer.
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction du déférritazole n'ont pas été largement rapportées. Il convient de noter que le déférritazole a fait l'objet de recherches systématiques et d'optimisation basées sur les analogues de la desferrithiocine. Des détails supplémentaires sur ses méthodes de production industrielle ne sont pas facilement disponibles.
Activité Biologique
Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.
This compound is characterized by its high affinity for iron(III), as demonstrated by a log value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log value of 25.5 .
Table 1: Binding Affinities of this compound
Metal Ion | Log Value |
---|---|
Iron(III) | 33.39 ± 0.03 |
Aluminum(III) | 26.68 |
Lanthanum(III) | 21.55 |
Copper(II) | 25.5 |
This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound) complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .
Clinical Trials and Safety Profile
This compound has undergone several phases of clinical trials to assess its safety and efficacy:
- Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .
- Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.
Table 2: Summary of Clinical Trial Findings
Trial Phase | Findings | Outcome |
---|---|---|
Phase I | Well tolerated at doses ≤ 15 mg/kg/day | Proceeded to Phase II |
Phase II | High incidence of peripheral neuropathies | Termination of development |
Carcinogenicity Study | Indicated potential cancer risk in rats | Clinical hold by FDA |
Case Studies
Several case studies have documented the challenges faced during the development of this compound:
- Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .
- Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended to elucidate Deferitazole’s mechanism of action in preclinical models?
To investigate this compound’s mechanism, employ a combination of molecular docking studies (to predict target binding affinity), gene expression profiling (e.g., RNA-seq for pathway analysis), and in vitro assays (e.g., enzymatic inhibition tests). Validate findings using knockout/knockdown models to confirm target specificity. Ensure experimental controls include vehicle-treated and positive comparator groups. For reproducibility, document reagent sources (e.g., compound purity, cell line authentication) and statistical methods for dose-response analysis .
Q. What are the standard protocols for assessing this compound’s pharmacokinetic (PK) parameters in rodent models?
Use serial blood sampling via cannulation to measure plasma concentrations over time. Apply non-compartmental analysis (NCA) for AUC, C~max~, and t~1/2~ calculations. Validate assays using LC-MS/MS with calibration curves meeting FDA guidelines for accuracy (±15% deviation). Include at least three biological replicates per time point. Reference IACUC-approved protocols for ethical animal handling .
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
Adopt a 3+3 escalation design for Phase I-like studies. Start with doses derived from allometric scaling of preclinical data. Monitor biomarkers of toxicity (e.g., liver enzymes, renal function) alongside efficacy endpoints. Use ANOVA with Tukey’s post hoc test to compare dose groups. Predefine stopping rules for severe adverse events .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cell lines?
Conduct meta-analysis of existing data to identify variables such as cell line origin (e.g., ATCC vs. non-certified sources), culture conditions, or assay endpoints. Perform sensitivity analyses to isolate confounding factors. Validate findings using isogenic cell lines to control for genetic variability. Transparently report negative results in supplementary materials .
Q. What strategies optimize this compound’s synthetic yield while minimizing impurities in scaled-up production?
Apply Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity. Characterize intermediates via HPLC-UV/ELSD and confirm purity with NMR spectroscopy . Use response surface methodology (RSM) to model optimal conditions. Publish full synthetic protocols, including troubleshooting steps for common side reactions .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
Perform accelerated stability studies (e.g., ICH Q1A guidelines) at 40°C/75% RH over 6 months. Analyze degradation products using LC-HRMS and quantify via peak area normalization . Compare results to real-time stability data using Arrhenius equation modeling . Provide raw chromatograms in supplementary files .
Q. Methodological Considerations for Data Analysis
Q. What statistical methods are most robust for analyzing this compound’s dose-response relationships in heterogeneous tissues?
Use mixed-effects models to account for within-subject variability. Apply Bland-Altman plots to assess agreement between technical replicates. For non-linear responses, fit data to Hill equations with bootstrap confidence intervals. Report R² values and goodness-of-fit metrics .
Q. How can researchers ensure reproducibility when transitioning this compound from in vitro to in vivo models?
Adhere to ARRIVE 2.0 guidelines for animal studies. Validate in vitro findings using orthogonal assays (e.g., Western blot for protein targets). Share raw data and analysis code via repositories like Zenodo. Cross-validate results with independent labs using standardized protocols .
Q. Tables for Key Methodological Comparisons
Analytical Technique | Key Parameters | Use Case for this compound | Reference |
---|---|---|---|
HPLC-UV | Resolution ≥ 2.0 | Purity assessment | |
LC-MS/MS | LOD ≤ 1 ng/mL | Pharmacokinetic studies | |
NMR (¹H/¹³C) | δ (ppm) accuracy ±0.02 | Structural elucidation |
Propriétés
Numéro CAS |
945635-15-4 |
---|---|
Formule moléculaire |
C18H25NO7S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |
Clé InChI |
AWHIMFSHNAAMBM-GOSISDBHSA-N |
SMILES |
O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |
SMILES isomérique |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
SMILES canonique |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.